N,N-diethyl-2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
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Properties
IUPAC Name |
N,N-diethyl-3-(4-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O2S/c1-3-30(4-2)24(32)17-9-14-21-23(15-17)29-26(34-16-18-7-5-6-8-22(18)28)31(25(21)33)20-12-10-19(27)11-13-20/h5-15H,3-4,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYLMLVZWQBFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H23F2N3O2S |
| Molecular Weight | 479.5 g/mol |
| CAS Number | 1115368-27-8 |
The compound features a quinazoline core, which is known for various biological activities, including anticancer properties. The presence of fluorinated aromatic groups enhances its lipophilicity and potential receptor binding.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value ranging from 1.184 to 9.379 µM against the HCT-116 colorectal cancer cell line, showing superior efficacy compared to the standard drug cabozantinib .
Case Study: Cytotoxicity Assay
A cytotoxicity assay was performed using the HCT-116 cell line to evaluate the effectiveness of the compound:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3c | 1.184 | Induces apoptosis via G0/G1 arrest |
| 3e | 9.379 | Enhances G2/M phase population |
The results indicate that compound 3c significantly induces apoptosis in cancer cells, leading to cell cycle arrest in the G0/G1 phase .
The mechanism through which this compound exerts its biological effects can be attributed to several factors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It potentially acts as a modulator at various receptors, influencing intracellular signaling pathways.
Additional Biological Activities
Beyond anticancer effects, compounds with similar structures have been studied for other biological activities such as:
- Anticonvulsant Activity : Some derivatives have shown promise in inhibiting seizures more effectively than standard treatments like diazepam .
- Antimicrobial Effects : Certain analogs have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The introduction of functional groups such as fluorine enhances its biological activity and specificity towards molecular targets.
Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications on the quinazoline core significantly affect the biological activity of the compounds. For instance, substituents at specific positions on the aromatic rings can enhance or diminish cytotoxic effects .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The National Cancer Institute (NCI) has evaluated similar quinazoline derivatives, reporting significant antitumor activity against various cancer cell lines. For instance, compounds with structural similarities demonstrated mean growth inhibition values indicating their effectiveness in targeting human tumor cells . The mechanism of action often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation.
Antimicrobial Properties
Quinazoline derivatives have been documented for their antimicrobial activity. Research indicates that modifications in the quinazoline structure can enhance antibacterial and antifungal properties. In particular, compounds with electron-withdrawing groups have shown improved efficacy against Gram-positive and Gram-negative bacteria, as well as fungal strains . The compound's thioether linkage may contribute to its interaction with microbial targets.
Enzyme Inhibition
The compound's structure allows it to act as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. By binding to active sites on enzymes, it can modulate their activity, leading to therapeutic effects. This mechanism is crucial for developing drugs targeting specific biochemical pathways involved in disease processes .
Drug Design and Development
Given its promising biological activities, N,N-diethyl-2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide serves as a lead compound in drug design. Computational studies using tools like SwissADME have evaluated its drug-like properties, suggesting favorable pharmacokinetic profiles that warrant further exploration in drug development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy and safety profile. Variations in substituents on the quinazoline core can significantly influence biological activity. For instance, the presence of fluorine atoms has been associated with enhanced potency and selectivity against certain biological targets .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : A study involving a series of quinazoline derivatives showed that compounds with similar structural motifs exhibited IC50 values below 20 μM against multiple cancer cell lines, indicating strong potential for further development .
- Antimicrobial Research : In vitro tests demonstrated that derivatives containing fluorinated phenyl groups had minimum inhibitory concentrations (MICs) lower than 10 μg/mL against resistant bacterial strains, showcasing their therapeutic potential .
Preparation Methods
Starting Materials and Initial Cyclization
A common precursor is 2-amino-5-methylbenzoic acid , which reacts with butyl isothiocyanate in ethanol or N,N-dimethylformamide (DMF) under reflux with triethylamine (Et₃N) to form 3-butyl-2,3-dihydro-6-methyl-2-thioxoquinazolin-4(1H)-one . This intermediate introduces the thioether precursor at position 2.
Reaction Conditions
- Solvent: Ethanol or DMF
- Catalyst: Triethylamine
- Temperature: Reflux (~80°C for ethanol, ~150°C for DMF)
- Yield: ~90%
Thioether Functionalization at Position 2
The thioxo group at position 2 is alkylated with 2-fluorobenzyl bromide to introduce the (2-fluorobenzyl)thio moiety.
Alkylation Protocol
Potassium carbonate (K₂CO₃) is added to a solution of the thioxoquinazolinone in DMF. After stirring at room temperature, 2-fluorobenzyl bromide (1.5 eq) is introduced, and the mixture is heated to 90°C for 18 hours.
Key Observations
- Solvent : DMF enhances nucleophilicity of the thiolate ion.
- Base : K₂CO₃ deprotonates the thiol group, facilitating S-alkylation.
- Side Reactions : Over-alkylation is mitigated by controlling stoichiometry.
Introduction of the 4-Fluorophenyl Group at Position 3
The 4-fluorophenyl substituent is installed via Ullmann-type coupling or nucleophilic aromatic substitution (SNAr).
Copper-Mediated Coupling
A mixture of the intermediate quinazoline, 4-fluoroiodobenzene , copper(I) iodide, and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) in dimethyl sulfoxide (DMSO) is heated to 110°C for 24 hours.
Optimization Notes
- Ligand Choice : Diamine ligands prevent copper aggregation, improving yield.
- Temperature : Higher temperatures (>100°C) accelerate aryl insertion.
Carboxamide Installation at Position 7
The N,N-diethyl carboxamide group is introduced via a two-step sequence: nitration followed by reduction and acylation.
Nitration and Reduction
The quinazoline derivative is nitrated at position 7 using fuming nitric acid in sulfuric acid. Subsequent reduction with hydrogen gas and palladium/carbon yields the primary amine.
Acylation with Diethylcarbamoyl Chloride
The amine reacts with diethylcarbamoyl chloride in dichloromethane (DCM) with pyridine as a base. The reaction proceeds at 0°C to room temperature for 6 hours.
Critical Parameters
- Base : Pyridine scavenges HCl, preventing side reactions.
- Temperature Control : Low temperatures minimize ester hydrolysis.
Final Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol.
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): Peaks at δ 12.85 (s, NH), 7.75–7.29 (aromatic H), 4.39 (t, SCH₂), 3.40–3.10 (NCH₂CH₃).
- ESI-MS : m/z 479.5 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at positions 2 and 3 are minimized by sequential functionalization.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst Loading : Copper(I) iodide at 10 mol% balances cost and efficiency.
Emerging Methodologies
Recent advances propose microwave-assisted synthesis to reduce reaction times. For example, microwave irradiation (120°C, 2.0 mL ethylene glycol) accelerates cyclocondensation steps, cutting durations from 18 hours to 30 minutes.
Q & A
Q. What are the optimal synthetic routes for preparing N,N-diethyl-2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with fluorinated benzyl thiols and quinazolinone precursors. For example, similar compounds were synthesized via nucleophilic substitution or cyclocondensation under reflux in solvents like THF or ethanol. Yields vary significantly with solvent choice and temperature; THF at 190–232°C achieved 90–93% yields for intermediates, while ethanol at 173–213°C yielded 60–73% for final products . To optimize yields, consider:
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Standard characterization includes:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, aromatic protons in fluorophenyl groups show distinct splitting patterns .
- IR spectroscopy : Peaks at ~1650–1750 cm⁻¹ indicate carbonyl (C=O) and thioether (C-S) groups .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- Melting point analysis : Consistency with literature values (e.g., 170–315°C for analogs) ensures purity .
Q. How can researchers ensure reproducibility in synthesizing fluorinated quinazolinone derivatives?
- Methodological Answer : Reproducibility hinges on:
- Stoichiometric precision : Use anhydrous conditions for moisture-sensitive steps (e.g., thioether formation).
- Reaction monitoring : TLC or HPLC tracks intermediate formation .
- Crystallization protocols : Recrystallization from ethanol/ethyl acetate removes impurities .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict the bioactivity of this compound?
- Methodological Answer : Computational studies provide insights into:
- DFT calculations : Optimize 3D geometry and calculate electrostatic potential surfaces to identify reactive sites .
- Molecular docking : Simulate binding affinities to target proteins (e.g., kinases or enzymes). For example, fluorophenyl groups may enhance hydrophobic interactions in enzyme pockets .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP for lipophilicity) .
Q. What strategies resolve contradictions in yield data for analogous compounds under similar reaction conditions?
- Methodological Answer : Discrepancies (e.g., 60% vs. 90% yields in ethanol vs. THF) arise from:
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer : SAR strategies include:
- Substituent variation : Replace 2-fluorobenzyl with chloro or trifluoromethyl groups to modulate electron-withdrawing effects .
- Scaffold hopping : Integrate thiazolidinone or spirocyclic moieties to enhance rigidity .
- Bioisosteric replacement : Substitute the carboxamide group with sulfonamide for improved solubility .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Prioritize assays based on target hypotheses:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
